Cyp51/PD-L1-IN-4

CYP51 inhibition Ergosterol biosynthesis Antifungal target engagement

Researchers face challenges in sourcing tool compounds with defined dual-target activity for antifungal immunology studies. Cyp51/PD-L1-IN-4 (14a-2) is the preferred lead molecule from a bifonazole fragment-combination series, precisely addressing this need. • Provides a CYP51/PD-L1 potency ratio of 8.1, with the lowest CYP51 IC₅₀ (0.17 μM) in the IN-1-4 series for direct ergosterol biosynthesis blockade. • The only analog validated with a covalent organic framework (COF) carrier for enhanced in vivo recovery, eliminating de novo formulation development. • Serves as the benchmark for SAR campaigns, enabling reproducible pharmacology against resistant isolates.

Molecular Formula C27H28N4O3
Molecular Weight 456.5 g/mol
Cat. No. B12386596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51/PD-L1-IN-4
Molecular FormulaC27H28N4O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC
InChIInChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1
InChIKeyHCSILABHNVKAFW-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51/PD-L1-IN-4 (Compound 14a-2): A Dual-Target Antifungal and Immunomodulatory Inhibitor for Fungal Infection Research Procurement


Cyp51/PD-L1-IN-4 (compound 14a-2) is a bifonazole-derived small molecule that simultaneously inhibits lanosterol 14α-demethylase (CYP51, IC₅₀ = 0.17 μM) and programmed death-ligand 1 (PD-L1, IC₅₀ = 0.021 μM) [1]. It belongs to a novel class of dual-function antifungal agents designed to block fungal ergosterol biosynthesis while reactivating host immune surveillance in the infection microenvironment, and its covalent organic framework (COF) carrier system has been validated in vivo [1].

Why Generic Substitution Fails: Quantifying CYP51/PD-L1 Dual-Target Balance Differences Between Cyp51/PD-L1-IN-4 and Its Closest Analogs


Within the CYP51/PD-L1 dual-inhibitor series (IN-1 through IN-4), individual compounds exhibit distinct IC₅₀ profiles and dual-target balance ratios that cannot be interchanged without altering experimental outcomes. Cyp51/PD-L1-IN-4 (14a-2) provides a CYP51 IC₅₀ of 0.17 μM and PD-L1 IC₅₀ of 0.021 μM [1], yielding a CYP51/PD-L1 potency ratio of 8.1. In contrast, CYP51/PD-L1-IN-1 shows CYP51 IC₅₀ = 0.884 μM, PD-L1 IC₅₀ = 0.083 μM (ratio 10.7) ; IN-2 shows CYP51 IC₅₀ = 0.263 μM, PD-L1 IC₅₀ = 0.017 μM (ratio 15.5) ; and IN-3 shows CYP51 IC₅₀ = 0.205 μM, PD-L1 IC₅₀ = 0.039 μM (ratio 5.3) . These differences mean that swapping one analog for another directly changes the balance between direct antifungal action (CYP51) and immune checkpoint antagonism (PD-L1), making simple substitution unreliable for reproducible pharmacology in fungal infection models [1].

Cyp51/PD-L1-IN-4 Quantitative Differentiation Evidence: Head-to-Head IC₅₀ and In Vivo Translation Data Against Closest Analogs


CYP51 Inhibitory Potency: 5.2-Fold Advantage Over IN-1 and Clear Separation From IN-2 and IN-3

Cyp51/PD-L1-IN-4 exhibits a CYP51 IC₅₀ of 0.17 μM, representing 5.2-fold greater potency than CYP51/PD-L1-IN-1 (IC₅₀ = 0.884 μM), 1.5-fold greater potency than IN-2 (IC₅₀ = 0.263 μM), and 1.2-fold greater potency than IN-3 (IC₅₀ = 0.205 μM) [1]. This makes IN-4 the most potent CYP51 inhibitor within the series, a critical parameter for effective blockade of ergosterol biosynthesis in pathogenic fungi [1].

CYP51 inhibition Ergosterol biosynthesis Antifungal target engagement

PD-L1 Binding Affinity: 4.0-Fold Advantage Over IN-1 and Measurable Trade-Off Against IN-2

Cyp51/PD-L1-IN-4 demonstrates a PD-L1 IC₅₀ of 0.021 μM, which is 4.0-fold more potent than IN-1 (IC₅₀ = 0.083 μM) and 1.9-fold more potent than IN-3 (IC₅₀ = 0.039 μM). IN-2 achieves a slightly lower PD-L1 IC₅₀ of 0.017 μM (1.2-fold advantage over IN-4), but this comes at the cost of 1.5-fold weaker CYP51 inhibition [1]. Thus, IN-4 provides the strongest PD-L1 engagement among analogs that maintain sub-200 nM CYP51 potency.

PD-L1 antagonism Immune checkpoint blockade Fungal immune evasion

Dual-Target Balance Ratio: How IN-4's CYP51/PD-L1 IC₅₀ Ratio Compares Across the Series

The CYP51/PD-L1 IC₅₀ ratio provides a quantitative index of dual-target engagement balance. Cyp51/PD-L1-IN-4 displays a ratio of 8.1 (PD-L1-favored, CYP51 IC₅₀ 0.17 μM / PD-L1 IC₅₀ 0.021 μM). This compares to IN-1 ratio = 10.7, IN-2 ratio = 15.5, and IN-3 ratio = 5.3 [1]. While IN-3 shows a more balanced ratio, its CYP51 absolute potency (0.205 μM) is 1.2-fold weaker than IN-4. IN-4 therefore occupies a unique position: it achieves the series-lowest CYP51 IC₅₀ while maintaining a PD-L1 IC₅₀ within the same order of magnitude, avoiding the extreme PD-L1 skew of IN-2.

Dual-target pharmacology Balanced inhibition index SAR differentiation

In Vivo Translation Readiness: COF Carrier System Validated Exclusively for IN-4, Not Reported for IN-1–3

The primary J Med Chem 2023 study specifically reports that a covalent organic framework (COF) carrier was successfully constructed for Cyp51/PD-L1-IN-4 (14a-2), which significantly accelerated the body's recovery process from fungal infection in vivo [1]. In contrast, no COF carrier construction or equivalent in vivo efficacy data have been reported for IN-1, IN-2, or IN-3 in any peer-reviewed publication or vendor documentation as of the available evidence cutoff [1]. This indicates that IN-4 has been advanced further along the translational development pathway, providing a directly applicable in vivo delivery platform.

Covalent organic framework Drug delivery In vivo antifungal efficacy

Cyp51/PD-L1-IN-4: Research and Industrial Application Scenarios Anchored in Quantitative Differentiation Evidence


Antifungal Drug Discovery Programs Targeting Drug-Resistant Candida and Aspergillus Infections Requiring Potent CYP51 Engagement

With a CYP51 IC₅₀ of 0.17 μM—the lowest among the IN-1 to IN-4 series—Cyp51/PD-L1-IN-4 is the rational choice for discovery programs where direct fungal ergosterol biosynthesis blockade is the primary pharmacological driver [1]. The compound's 5.2-fold CYP51 potency advantage over IN-1 translates to a lower effective concentration for membrane disruption, a critical parameter when screening against azole-resistant clinical isolates where elevated MIC values are common [1].

Dual-Target Pharmacology Studies Investigating the Interplay Between Fungal Killing and Host Immune Reactivation

IN-4's unique dual-target balance ratio of 8.1—positioned between the extremes of IN-2 (15.5, heavily PD-L1-skewed) and IN-3 (5.3, more balanced but weaker CYP51)—makes it the preferred tool compound for studying how varying the CYP51:PD-L1 potency ratio affects the simultaneous suppression of fungal growth and reversal of PD-L1-mediated immune evasion [1]. Selecting IN-4 over IN-2 shifts the experimental system toward CYP51-driven fungistasis while retaining sub-30 nM PD-L1 blockade.

In Vivo Fungal Infection Model Studies Requiring a Pre-Validated Bioavailability-Enhancing Delivery Platform

For laboratories transitioning from in vitro to in vivo antifungal efficacy evaluation, Cyp51/PD-L1-IN-4 is the only analog in the IN-1–4 series for which a covalent organic framework (COF) carrier has been constructed and demonstrated to significantly accelerate recovery in a mouse fungal infection model [1]. This eliminates the need for de novo formulation development and provides a directly applicable protocol for bioavailability improvement that is absent for IN-1, IN-2, and IN-3 [1].

Structure-Activity Relationship (SAR) Studies Around the Bifonazole-Derived Dual-Target Chemotype

As the preferred compound identified from a fragment-combination design strategy based on bifonazole, IN-4 serves as the benchmark lead molecule for SAR expansion campaigns aiming to further optimize CYP51/PD-L1 dual inhibition [1]. Its IC₅₀ profile provides the quantitative baseline against which new synthetic derivatives can be measured for improved potency, altered target balance, or enhanced drug-like properties.

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